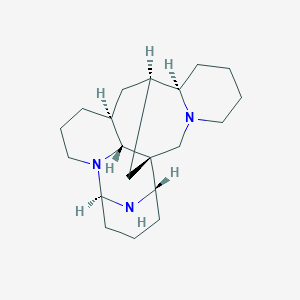

12,20-Cycloormosanine

Descripción

Classification and Structural Features within the Ormosanine (B1212715) Alkaloid Family

The ormosanine alkaloids are a subset of quinolizidine (B1214090) alkaloids, which are characterized by a fused bicyclic ring system containing a nitrogen atom at a bridgehead position. researchgate.netwikipedia.org These alkaloids are primarily found in plants belonging to the legume family, Fabaceae, particularly within the genus Ormosia. researchgate.nettandfonline.com The fundamental framework of these molecules is a complex C₂₀H₃₅N₃ pentacyclic skeleton.

The structural diversity within the ormosanine family leads to classification into several types based on their intricate ring systems. Some of the primary structural types include:

Ormosanine-type: Possesses the characteristic pentacyclic structure.

Piptanthine-type: A diastereoisomer of ormosanine.

Panamine-type: Another stereoisomer within the family.

Ormojanine-type: A structural variant.

12,20-Cycloormosanine is a distinct structural variant within this family. Its defining feature is the presence of an additional cyclopropane (B1198618) ring, formed by a covalent bond between carbon atoms 12 and 20 of the standard ormosanine backbone. This seemingly minor addition introduces significant conformational rigidity and three-dimensionality to the molecule. acs.org This structural constraint makes it a fascinating and challenging subject for stereochemical analysis and total synthesis. The rigid, complex architecture is a key feature that distinguishes it and drives its academic significance. acs.org

| Feature | Description |

| Alkaloid Class | Quinolizidine Alkaloid |

| Parent Genus | Ormosia |

| Core Skeleton | C₂₀H₃₅N₃ pentacyclic system |

| Defining feature of this compound | Additional cyclopropane ring (C12-C20) |

Historical Perspective on Structurally Related Natural Products and Their Academic Interest

The exploration of alkaloids dates back to the early 19th century, with the isolation of morphine by Friedrich Sertürner in 1804, which marked the beginning of alkaloid chemistry. mdpi.com Throughout the 19th and 20th centuries, the discovery of numerous alkaloids like quinine, strychnine, and nicotine (B1678760) fueled intense research into their structures and properties.

The Ormosia alkaloids, including ormosanine and its relatives, entered the scientific landscape later, primarily in the mid-20th century. The initial challenge presented by these compounds was their formidable structural complexity. cdnsciencepub.com For chemists of that era, who lacked the advanced spectroscopic techniques available today, elucidating such intricate, multi-ring, saturated systems was a monumental task. cdnsciencepub.com Consequently, much of the early work relied on chemical degradation and the painstaking process of X-ray crystallography to unravel their structures. cdnsciencepub.com

The primary driver of academic interest in compounds like ormosanine, piptanthine, and eventually this compound was not pronounced biological activity, but the sheer challenge they posed to the field of organic synthesis. rsc.org These molecules became benchmark targets for total synthesis, serving as a canvas for chemists to test the limits of existing synthetic methods and to develop new, more powerful strategies for constructing complex molecular architectures. researchgate.net The stereochemical complexity, with numerous chiral centers, made them ideal for advancing the art and science of asymmetric synthesis. cdnsciencepub.com

Contemporary Research Landscape for Complex Natural Products in Chemical Biology

In recent decades, the focus of natural product research has expanded significantly, moving beyond total synthesis as a primary goal and into the realm of chemical biology. nih.govacs.org Chemical biology utilizes small molecules as probes to explore and manipulate biological systems, and complex natural products are exceptionally well-suited for this role. yale.edu Their evolutionarily refined, three-dimensional structures often impart high affinity and specificity for biological macromolecules, making them powerful tools for dissecting cellular pathways. researchgate.netnih.gov

The contemporary research landscape for intricate natural products like this compound is characterized by several key themes:

Scaffolds for Drug Discovery: Natural products occupy regions of "chemical space" that are often distinct from those of typical synthetic molecules, featuring greater three-dimensionality and structural rigidity. scirp.orgpnas.org This makes them valuable starting points, or "privileged scaffolds," for the development of new therapeutic agents that can address challenging biological targets. nih.gov The rigidity of scaffolds like this compound can reduce the entropic penalty of binding to a protein target, potentially leading to higher potency and selectivity. acs.org

Target Identification and Mechanism of Action: A major effort in modern chemical biology is to identify the specific cellular targets of bioactive natural products. yale.edu Techniques like quantitative chemical proteomics are used to determine how these molecules interact with proteins within a complex biological environment, revealing their mechanisms of action and uncovering new insights into disease pathways. yale.edu

Inspiration for New Synthetic Libraries: The structural motifs found in natural products inspire the design of new compound libraries. nih.gov Methodologies like diversity-oriented synthesis (DOS) aim to create collections of complex and diverse small molecules based on natural product skeletons. These libraries can then be screened to identify novel modulators of biological function. nih.gov

Therefore, while the total synthesis of this compound remains a formidable chemical challenge, its significance today is amplified by its potential as a molecular probe and as a blueprint for designing new molecules with tailored biological functions. acs.orggrc.org

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H33N3 |

|---|---|

Peso molecular |

315.5 g/mol |

Nombre IUPAC |

(1R,2S,6R,11S,13R,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane |

InChI |

InChI=1S/C20H33N3/c1-2-9-22-13-20-12-15(16(22)6-1)11-14-5-4-10-23(19(14)20)18-8-3-7-17(20)21-18/h14-19,21H,1-13H2/t14-,15+,16+,17-,18+,19+,20+/m0/s1 |

Clave InChI |

MRLGBUWOAFGOBH-VGWIFYLRSA-N |

SMILES |

C1CCN2CC34CC(C2C1)CC5C3N(CCC5)C6CCCC4N6 |

SMILES isomérico |

C1CCN2C[C@@]34C[C@H]([C@H]2C1)C[C@H]5[C@H]3N(CCC5)[C@@H]6CCC[C@@H]4N6 |

SMILES canónico |

C1CCN2CC34CC(C2C1)CC5C3N(CCC5)C6CCCC4N6 |

Origen del producto |

United States |

Biogenetic and Biosynthetic Investigations of 12,20 Cycloormosanine

Theoretical Considerations of Proposed Biogenetic Pathways

The biogenesis of ormosanine-type alkaloids, including 12,20-Cycloormosanine, is believed to originate from the amino acid L-lysine. nih.gov The proposed pathway commences with the decarboxylation of L-lysine to produce cadaverine (B124047), a key C5N building block. nih.gov It is hypothesized that three molecules of cadaverine are incorporated to form the characteristic C15N2 core of many quinolizidine (B1214090) alkaloids. A subsequent cyclization cascade, likely involving Schiff base intermediates and Mannich-type reactions, is thought to assemble the foundational tetracyclic structure.

For this compound specifically, the formation of the distinctive cyclopropane (B1198618) ring between C-12 and C-20 represents a significant biosynthetic puzzle. Theoretical proposals suggest a late-stage oxidative cyclization of an ormosanine (B1212715) precursor. This could involve the enzymatic removal of a hydrogen atom from both C-12 and C-20, followed by the formation of a carbon-carbon bond. The precise nature of the precursor and the enzymatic machinery driving this cyclization remain areas of active investigation. A proposed biogenetic intermediate could also explain the existence of both antipodal series of Ormosia alkaloids found in nature. researchgate.net

Precursor Incorporation Studies and Isotopic Labeling Methodologies

To experimentally validate theoretical biogenetic pathways, precursor incorporation studies using isotopically labeled compounds are indispensable. In the broader context of quinolizidine alkaloid biosynthesis, feeding experiments with ¹⁴C- and ¹⁵N-labeled L-lysine and cadaverine have confirmed their roles as primary precursors. nih.gov

While specific studies focusing exclusively on this compound are limited, the general findings for the ormosanine class provide a strong foundation. For instance, feeding experiments with labeled precursors in plants known to produce ormosanine alkaloids have demonstrated the incorporation of these labels into the alkaloid fraction. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are then used to pinpoint the location of the isotopic labels within the final molecule, providing concrete evidence for the proposed bond formations and rearrangements.

Table 1: Key Precursors in Quinolizidine Alkaloid Biosynthesis

| Precursor | Role |

|---|---|

| L-Lysine | Primary amino acid precursor. nih.gov |

| Cadaverine | C5N building block derived from lysine (B10760008). nih.gov |

| Δ¹-Piperideine | Cyclic imine intermediate. |

Enzymatic Pathways and Mechanistic Biochemistry of Biosynthesis

The biosynthesis of quinolizidine alkaloids is a multi-enzyme process. nih.gov While the complete enzymatic pathway for this compound has not been fully elucidated, key enzyme classes involved in the biosynthesis of related alkaloids have been identified. nih.govacs.org

The initial step is catalyzed by lysine decarboxylase (LDC), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that converts L-lysine to cadaverine. nih.gov Subsequently, a copper amine oxidase (CAO) is believed to catalyze the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine. nih.gov The subsequent condensation of Δ¹-piperideine units to form the complex polycyclic ormosanine skeleton is likely mediated by a series of uncharacterized enzymes, possibly involving aldol-type condensations and intramolecular cyclizations.

The final, and perhaps most intriguing, step in the biosynthesis of this compound is the formation of the cyclopropane ring. This is likely catalyzed by a specific oxidase or cyclase that recognizes a late-stage ormosanine-type intermediate. The mechanism could involve a radical-based process or a concerted enzymatic reaction to form the C12-C20 bond. Identifying and characterizing this specific enzyme is a key goal for future research in this area.

Genetic Basis of Biosynthesis: Gene Cluster Identification and Characterization

In many microorganisms and some plants, the genes encoding the enzymes for a specific biosynthetic pathway are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). biorxiv.orgnih.gov This co-localization facilitates the coordinated regulation of the entire pathway.

The search for a this compound BGC is an ongoing area of research. By sequencing the genomes of plants that produce this alkaloid, such as certain species of the genus Ormosia, researchers can look for clusters of genes encoding enzymes homologous to those known to be involved in alkaloid biosynthesis (e.g., lysine decarboxylases, oxidases, and cyclases). mdpi.comsemanticscholar.org The identification of a complete BGC would provide a genetic blueprint for the biosynthesis of this compound and would enable the heterologous expression of the pathway in other organisms for synthetic biology applications. While BGCs for other complex alkaloids have been identified, the specific cluster for the ormosanine family remains to be fully characterized. biorxiv.orgnih.gov

Comparative Biosynthesis within the Ormosanine Alkaloid Class

The ormosanine alkaloid class is characterized by a variety of structurally related compounds, including ormosanine, piptanthine, and panamine. researchgate.netrsc.org These alkaloids share a common pentacyclic C20H35N3 skeleton but differ in their stereochemistry at several chiral centers. nih.govresearchgate.net

Comparative biosynthetic studies suggest that these different stereoisomers arise from a common set of precursors and early-stage intermediates. The stereochemical diversity is likely introduced by the action of stereospecific enzymes, such as reductases and cyclases, that act on common intermediates. For example, different stereoisomers of ormosanine could be produced by enzymes that control the configuration at C-6, C-11, and C-18. researchgate.net

This compound represents a further layer of complexity, where the common ormosanine skeleton is further modified by the formation of a cyclopropane ring. This suggests a branching point in the biosynthetic pathway, where an ormosanine-type precursor can either be released as is or be shuttled to another enzyme for the final cyclization step. Understanding these branching points is crucial for a complete picture of the biosynthesis of this diverse class of alkaloids.

Mechanistic Elucidation of 12,20 Cycloormosanine S Biological Interactions in Vitro and Preclinical Models

Cellular Target Identification and Validation Approaches

Identifying the precise molecular targets with which a compound interacts is a foundational step in understanding its mechanism of action. For ormosanine-type alkaloids, researchers have employed a combination of computational and experimental methods to pinpoint these interactions.

A key approach is molecular docking , a computational technique that predicts the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a study exploring potential therapeutics for breast cancer, molecular docking simulations were used to identify natural compounds that could bind to OTU Deubiquitinase, Ubiquitin Aldehyde Binding 2 (OTUB2), a protein implicated in tumor development. nih.gov The results identified ormosanine (B1212715) as one of the top eight small molecules with the highest binding affinity for the active pocket of the OTUB2 protein, suggesting it may be a direct cellular target. nih.gov

Similarly, studies on related ormosanine-type alkaloids have successfully identified other protein targets. For instance, ormosianine A, isolated from Ormosia yunnanensis, was identified as an inhibitor of acetylcholinesterase (AChE). researchgate.net Molecular docking further validated this by showing that the alkaloid likely forms stable hydrogen bonds with specific amino acid residues (SER-238 and HIS-480) within the enzyme's structure. researchgate.net

These target identification approaches are crucial, as validating the physiological relevance of a small molecule's binding partner confirms its potential for therapeutic development. nih.gov

Molecular Pathway Modulation and Signaling Cascade Perturbations

Once a target is engaged, it can trigger a cascade of downstream effects, altering cellular signaling pathways. Research has shown that ormosanine modulates several critical pathways involved in inflammation and cellular stress.

In a preclinical model of alcohol-induced liver disease, ormosanine was found to suppress inflammation and apoptosis (programmed cell death) by modulating the mitogen-activated protein kinase (MAPK) signaling pathway . wjgnet.com Another study on spinal cord injury in rats demonstrated that ormosanine exerts protective effects by blocking peroxynitrite/calpain activity. nih.gov This intervention led to a reduction in neuronal apoptosis by favorably altering the expression of key proteins in the cell death pathway, including Caspase-3, Bax, and Bcl2. nih.gov

Furthermore, the anti-inflammatory effects of related quinolizidine (B1214090) alkaloids have been linked to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway . researchgate.net This pathway is a central regulator of the immune response, and its inhibition prevents the production of pro-inflammatory molecules. In models of neuroinflammation, ormosanine treatment was shown to reduce the levels of inflammatory cytokines, which are known to be regulated by NF-κB. ajol.infoajol.info

High-Throughput Screening Methodologies for Biological Activity Profiling

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test the biological or biochemical activity of a large number of compounds. This methodology allows for the efficient profiling of compound libraries against various targets or cellular models to identify "hits"—molecules that exhibit a desired biological effect.

While specific HTS campaigns focused solely on 12,20-Cycloormosanine are not documented, this technique is fundamental to modern drug discovery and is used to screen natural product libraries, which would include ormosanine-type alkaloids. HTS assays can be designed to measure a wide array of biological activities, including enzyme inhibition, receptor binding, cytotoxicity, and changes in gene expression. The data generated from these large-scale screens provide crucial information on how chemicals interact with biomolecular targets and can reveal potential therapeutic mechanisms.

Receptor-Ligand Binding Studies and Enzymatic Inhibition Kinetics

To quantify the interaction between a compound and its target, researchers perform receptor-ligand binding assays and enzyme inhibition studies. These experiments determine the affinity and potency of the compound.

A study on ormosianine A, a structurally similar alkaloid, provides a clear example of enzymatic inhibition kinetics. The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical to nerve function. The results demonstrated potent inhibitory activity, with an IC₅₀ value of 1.55 μM . researchgate.net The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, with lower values indicating greater potency.

Molecular docking of this interaction suggested that ormosianine A binds to the protein (PDB ID: 1DX4) by forming two hydrogen bonds with the amino acid residues SER-238 and HIS-480, clarifying the structural basis for its inhibitory effect. researchgate.net Such studies are vital for understanding the structure-activity relationship and for the further optimization of lead compounds.

Investigation of Anti-proliferative Effects in Model Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anti-cancer agent. Several studies have investigated the cytotoxic and anti-proliferative effects of ormosanine-containing extracts and related alkaloids.

A methanolic extract from Bowdichia virgiloides, known to contain ormosanine-type alkaloids, yielded a compound identified as homo-18-epiormosanine , which exhibited strong cytotoxic activity. researchgate.net In another study, alkaloids isolated from Thalictrum delavayi showed significant cytotoxicity against T98G (glioblastoma) cell lines. researchgate.net

Furthermore, an extract from the seeds of Akebia quinata (AQS), which contains ormosanine, was assessed for its cytotoxicity against a panel of human cancer cell lines. nih.gov While the complete extract showed varying levels of activity, an isolated component, dipsacoside B, demonstrated high cytotoxicity across all tested lines. nih.gov This indicates that plant sources of ormosanine contain compounds with significant anti-proliferative potential.

Table 1: Cytotoxicity of Akebia quinata Seed Components This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | Compound Tested | Result |

|---|---|---|---|

| MDA-MB-231 | Breast Cancer | AQS Extract & Components | Moderate Cytotoxicity |

| A549 | Lung Cancer | AQS Extract & Components | Moderate Cytotoxicity |

| HCT 116 | Colon Cancer | AQS Extract & Components | Moderate Cytotoxicity |

| AsPC-1 | Pancreatic Cancer | AQS Extract & Components | Moderate Cytotoxicity |

| A2780 | Ovarian Cancer | AQS Extract & Components | Moderate Cytotoxicity |

Source: Adapted from studies on Akebia quinata seed extracts. nih.gov

Immunomodulatory Activities in Cell-Based Assays

Immunomodulatory activity refers to the ability of a compound to modify the immune system's response, which is particularly relevant for treating inflammatory and autoimmune diseases. Ormosanine has demonstrated significant anti-inflammatory and immunomodulatory properties in various cell-based and preclinical models.

In studies using rat models of spinal cord injury and Alzheimer's disease, ormosanine treatment led to a marked reduction in the levels of pro-inflammatory cytokines. nih.govajol.infoajol.info This effect is critical, as excessive inflammation contributes to secondary tissue damage in these conditions. nih.gov The compound was shown to decrease the production of key inflammatory mediators, indicating its potential to regulate immune cell activity. nih.govajol.info

Table 2: Effect of Ormosanine on Inflammatory Cytokines in Preclinical Models This table is interactive. You can sort and filter the data.

| Model | Cytokine Measured | Effect of Ormosanine Treatment | Reference |

|---|---|---|---|

| Spinal Cord Injury (Rat) | Inflammatory Cytokines | Significant Reduction | nih.gov |

| Alzheimer's Disease (Rat) | Inflammatory Cytokines | Significant Reduction | ajol.infoajol.info |

These findings highlight ormosanine's capacity to modulate immune responses, primarily by suppressing the inflammatory cascades that drive pathology in various diseases.

Anti-infective and Antiparasitic Potential in Model Systems

Ormosanine-type alkaloids have been identified as promising candidates for combating infectious diseases, including malaria and bacterial infections. researchgate.netnih.gov These natural products have shown efficacy against drug-resistant pathogens, a critical area of need in global health.

In a bio-guided study of extracts from Bowdichia virgiloides, ormosanine and its analogue homoormosanine demonstrated good in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net The IC₅₀ value for ormosanine against the F32 (chloroquine-sensitive) strain was reported as 5 µg/mL. nih.gov

Beyond its antimalarial properties, ormosanine has also been identified as an antibacterial agent. A liquid chromatography-mass spectrometry (LCMS) analysis of fractions from the endophytic fungus Buergenerula spartinae revealed the presence of (-)-ormosanine (B1198439). nih.gov This fraction exhibited potent antibacterial activity against Staphylococcus aureus (MIC: 0.078 mg/mL) and Bacillus cereus (MIC: 0.313 mg/mL). nih.gov

Table 3: Anti-infective and Antiparasitic Activity of Ormosanine and Related Alkaloids This table is interactive. You can sort and filter the data.

| Organism | Disease/Type | Compound | Activity Noted | Reference |

|---|---|---|---|---|

| Plasmodium falciparum (CQS) | Malaria | Ormosanine | IC₅₀ = 5 µg/mL | researchgate.netnih.gov |

| Plasmodium falciparum (CQR) | Malaria | Ormosanine | Good in vitro activity | researchgate.net |

| Staphylococcus aureus | Bacterial Infection | (-)-Ormosanine | Potent antibacterial activity (MIC = 0.078 mg/mL) | nih.gov |

| Bacillus cereus | Bacterial Infection | (-)-Ormosanine | Antibacterial activity (MIC = 0.313 mg/mL) | nih.gov |

CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant; MIC: Minimum Inhibitory Concentration.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 12,20 Cycloormosanine Analogues

Design Principles for Structural Analogues and Derivatives

The design of structural analogues and derivatives of 12,20-Cycloormosanine is a strategic endeavor aimed at enhancing its therapeutic potential while minimizing undesirable properties. This process is guided by a deep understanding of how specific structural modifications can influence biological activity. Key principles in the design of these analogues include:

Scaffold Hopping and Simplification: To improve synthetic accessibility and potentially discover novel interaction modes, medicinal chemists often employ scaffold hopping. This involves replacing the complex pentacyclic core of this compound with simpler, yet structurally related, frameworks that retain the key pharmacophoric features. Simplification of the molecular structure can also lead to improved pharmacokinetic properties.

Functional Group Modification: The introduction, removal, or modification of functional groups at various positions on the this compound scaffold is a fundamental strategy. For instance, altering substituents on the aromatic rings or modifying the nitrogen atoms within the heterocyclic system can profoundly impact receptor binding affinity, selectivity, and metabolic stability.

Stereochemical Control: The rigid, polycyclic structure of this compound results in a distinct three-dimensional arrangement of its atoms. The stereochemistry at various chiral centers is crucial for biological activity. The design of new analogues often involves the synthesis of specific stereoisomers to determine the optimal configuration for target engagement.

Bioisosteric Replacement: This principle involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For example, a carboxyl group could be replaced with a tetrazole ring to enhance metabolic stability or alter acidity.

These design principles are not mutually exclusive and are often used in combination to generate a diverse library of analogues for subsequent biological evaluation.

Synthetic Access to Diversified this compound Scaffolds

The ability to synthesize a wide range of this compound analogues is paramount for comprehensive structure-activity relationship (SAR) studies. The synthetic strategies employed must be robust, flexible, and allow for the late-stage introduction of diversity. Key approaches include:

Total Synthesis: The complete synthesis of the complex this compound core from simple starting materials provides a platform for generating analogues. By modifying the synthetic route at various stages, chemists can introduce structural changes that would be difficult to achieve through modification of the natural product itself.

Semi-synthesis: This approach utilizes the naturally occurring ormosanine (B1212715) alkaloids as starting materials. Chemical modifications are then performed on the existing scaffold to generate a series of derivatives. This can be a more efficient method for accessing certain analogues, particularly those with minor structural changes.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create a collection of structurally diverse and complex molecules from a common starting material. This is achieved by employing a series of branching reaction pathways that systematically explore chemical space around the this compound scaffold.

Development of Novel Cyclization Strategies: The formation of the characteristic polycyclic ring system of this compound is a significant synthetic challenge. Research in this area focuses on developing new and efficient cyclization reactions, such as tandem reactions or transition-metal-catalyzed processes, to construct the core scaffold and its variations.

The development of efficient synthetic routes is a continuous process, driven by the need for novel analogues to probe the intricate SAR of this fascinating class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational methods are indispensable tools in modern drug discovery, providing a framework to understand and predict the biological activity of compounds based on their chemical structure. nih.govdovepress.com For this compound analogues, these approaches offer valuable insights:

Descriptor Calculation: The first step in QSAR modeling involves calculating a wide range of molecular descriptors for each analogue. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area).

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), a mathematical model is built that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new, untested analogues.

A hypothetical QSAR study on a series of this compound analogues might reveal the importance of specific physicochemical properties for their activity. For example, a model could indicate that increased hydrophobicity in a particular region of the molecule and the presence of a hydrogen bond donor at another position are critical for enhanced potency.

Table 1: Hypothetical QSAR Data for this compound Analogues

| Analogue | LogP | Hydrogen Bond Donors | Biological Activity (IC50, µM) |

| 1 | 2.5 | 1 | 10.2 |

| 2 | 3.1 | 1 | 5.8 |

| 3 | 2.6 | 0 | 25.4 |

| 4 | 3.5 | 2 | 2.1 |

| 5 | 4.0 | 1 | 4.5 |

Ligand Efficiency and Preliminary Assessment from a SAR Perspective

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a compound in relation to its size. It is calculated as the binding energy per heavy atom. This metric helps in prioritizing smaller, more efficient fragments and leads for further optimization.

In the context of this compound analogues, a preliminary SAR assessment would involve synthesizing a focused library of compounds based on the design principles outlined earlier and evaluating their biological activity. The results of these initial screens provide crucial information about which structural modifications are tolerated and which are detrimental to activity.

For instance, a preliminary SAR study might reveal that modifications at the C-12 position are well-tolerated and can be used to modulate potency and selectivity, while any changes to the core nitrogen atoms lead to a complete loss of activity. This information is then used to guide the design of the next generation of more potent and selective analogues.

Pharmacophore Modeling and Molecular Docking Simulations

Pharmacophore modeling and molecular docking are powerful computational techniques that provide a three-dimensional understanding of how a ligand interacts with its biological target. nih.govdovepress.com

Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features required for a molecule to bind to a specific receptor. For this compound, a pharmacophore model might consist of a combination of features such as hydrophobic regions, hydrogen bond acceptors and donors, and aromatic rings, all arranged in a specific 3D geometry. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. dovepress.com By docking a series of this compound analogues into the active site of a target protein, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information is invaluable for understanding the SAR at a molecular level and for designing new analogues with improved binding properties.

Table 2: Hypothetical Molecular Docking Results for this compound Analogues

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Tyr122, Phe234 |

| 2 | -9.2 | Tyr122, Phe234, Asp101 |

| 3 | -6.1 | Phe234 |

| 4 | -10.5 | Tyr122, Phe234, Asp101, Ser125 |

| 5 | -9.8 | Tyr122, Phe234, Arg205 |

These computational approaches, in synergy with synthetic chemistry and biological testing, form a powerful iterative cycle for the discovery and optimization of novel drug candidates based on the this compound scaffold.

Advanced Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purification of Related Metabolites

The isolation and purification of 12,20-cycloormosanine and its congeners from crude plant extracts are foundational steps for their structural and biological characterization. A combination of chromatographic techniques is typically employed to handle the complexity of the alkaloid mixtures present in these natural sources.

Initial extraction from plant material, such as the stem bark of Bowdichia virgiloides, is often achieved using a hydroethanolic solvent, followed by a bioguided fractionation process involving liquid-liquid partitioning to enrich the alkaloid fraction. researchgate.net Subsequent separation relies on various chromatographic methods.

Column Chromatography (CC) serves as a primary tool for the coarse separation of the enriched alkaloid extract. Different stationary phases, including silica (B1680970) gel and alumina, are used with a gradient of non-polar to polar solvents to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC) is indispensable for the fine purification of individual alkaloids from the complex fractions obtained by CC. isciii.essci-hub.se Reversed-phase (RP) HPLC, utilizing C18 columns, is a common and effective method. frontiersin.org The separation is achieved by optimizing the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing an acid like formic acid to ensure the alkaloids are in their ionized form, improving peak shape). frontiersin.org

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for analyzing quinolizidine (B1214090) alkaloids. researchgate.net Due to the relatively low volatility of these alkaloids, derivatization may sometimes be necessary. GC provides high resolution and, when combined with MS, allows for the tentative identification of known alkaloids based on their retention indices and fragmentation patterns. researchgate.net

Below is a representative table of chromatographic conditions used for the separation of related ormosanine-type alkaloids.

Table 1: Illustrative Chromatographic Conditions for the Analysis of Ormosanine-Type Alkaloids

| Parameter | HPLC Method | GC-MS Method |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 100 mm, 1.8 µm) | Capillary Column (e.g., HP-1, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water frontiersin.org | Helium |

| Flow Rate | 0.3 - 1.0 mL/min frontiersin.org | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) universiteitleiden.nl | Mass Spectrometer (MS) |

| Temperature | Ambient or controlled (e.g., 40 °C) researchgate.net | Temperature program (e.g., 100 °C to 280 °C) |

| Notes | Effective for purification and quantification. universiteitleiden.nl | Provides high separation efficiency and structural information. researchgate.net |

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the field of metabolomics, enabling the comprehensive analysis of all detectable small molecules in a biological sample. nih.govthermofisher.com When applied to plant extracts from species like Ormosia or Bowdichia, LC-HRMS facilitates the untargeted profiling of a wide array of metabolites, including the diverse family of quinolizidine alkaloids. researchgate.netresearchgate.net

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide exceptional mass accuracy (typically < 5 ppm), allowing for the confident determination of elemental compositions from the measured mass-to-charge ratio (m/z). nih.govresearchgate.net This high resolution is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—which are common in complex natural product extracts. researchgate.net

In a typical LC-HRMS metabolomics workflow, a reversed-phase or HILIC separation is followed by ESI-HRMS analysis. nih.gov The resulting data, a collection of accurate m/z values, retention times, and ion intensities, can be used to create a detailed metabolic fingerprint of the plant sample. By comparing these fingerprints between different samples (e.g., different species, or plants under different conditions), researchers can identify unique or differentially expressed metabolites.

Tandem mass spectrometry (MS/MS) experiments on HRMS platforms further aid in structural elucidation. thermofisher.com In these experiments, a specific ion of interest (a precursor ion) is selected, fragmented, and the m/z of the resulting product ions are accurately measured. The fragmentation pattern provides a structural fingerprint that can be compared against databases or interpreted to deduce the structure of the metabolite. For ormosanine-type alkaloids, characteristic fragmentation patterns can help to identify the core skeleton and the nature of its substituents.

Table 2: Key HRMS Parameters for Metabolomic Profiling of Alkaloids

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Mass Analyzer | Type of high-resolution analyzer used. | Orbitrap, TOF nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. | ESI positive mode is common for basic alkaloids. |

| Mass Resolution | Ability to distinguish between ions of very similar m/z. | > 60,000 FWHM researchgate.net |

| Mass Accuracy | Closeness of the measured mass to the true mass. | < 5 ppm |

| Scan Mode | Full scan for profiling, MS/MS for structural data. | Full Scan MS followed by data-dependent MS/MS. |

| Data Analysis Software | Used for feature detection, alignment, and metabolite identification. | Compound Discoverer, MetaboAnalyst, SIRIUS mdpi.com |

Advanced NMR Techniques for Stereochemical Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, and it is indispensable for defining the complex stereochemistry and conformational preferences of polycyclic alkaloids like this compound. nih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons in the molecule. However, due to the complexity of the this compound skeleton, significant signal overlap is expected in 1D spectra.

Two-dimensional (2D) NMR techniques are therefore essential for a complete structural assignment. lcms.cznih.gov

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connectivity through the molecule's framework. Current time information in Bangalore, IN.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, providing a map of C-H one-bond connections. lcms.cz

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and piecing together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. The observation of NOE cross-peaks between protons that are not directly coupled indicates that they are close in space, which is fundamental for determining the relative stereochemistry and preferred conformation of the molecule. nih.gov

For ormosanine-type alkaloids, detailed 1D and 2D NMR experiments allow for the complete assignment of all proton and carbon signals and the determination of the relative configurations of the numerous chiral centers. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can establish the relative stereochemistry of a molecule, X-ray crystallography provides an unambiguous determination of the absolute configuration, provided a suitable single crystal can be obtained. researchgate.netmdpi.com This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise spatial arrangement of all atoms in the molecule can be determined.

For chiral molecules, the use of anomalous dispersion, particularly with a heavy atom present in the structure or through the use of specific X-ray wavelengths, allows for the determination of the absolute structure. The absolute configuration is often reported using the Flack parameter; a value close to zero for the correct enantiomer confirms the assignment.

The crystal structure of a quasi-racemate containing (-)-ormosanine (B1198439) has been determined, which in turn established the absolute configuration of this important related alkaloid. Such studies are the gold standard for validating stereochemical assignments made by other methods.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. These methods are highly sensitive to the stereochemical features of a molecule.

While this compound itself may lack a strong chromophore for direct CD analysis in the accessible UV-Vis range, the technique can be applied in several ways:

Exciton Chirality Method: If two or more chromophores are present in the molecule, their spatial arrangement can lead to through-space electronic coupling, resulting in a characteristic bisignate (two-signed) CD signal, or "couplet". The sign of this couplet can be directly related to the absolute configuration of the centers connecting the chromophores.

Derivatization: Non-chromophoric molecules can be chemically modified with a chromophoric auxiliary group. The CD spectrum of the derivative will then be indicative of the stereochemistry at the point of attachment.

Comparison with Calculated Spectra: With modern computational chemistry, it is possible to calculate the theoretical CD spectrum for a proposed structure. researchgate.net By comparing the experimental CD spectrum with the calculated spectra for different possible stereoisomers, the absolute configuration can be assigned with a high degree of confidence.

Application of Emerging Analytical Techniques for Complex Natural Products

The field of analytical chemistry is continually evolving, providing new tools for the study of complex natural products like this compound.

Ultra-Performance Liquid Chromatography (UPLC) , which uses smaller particle sizes in the stationary phase (<2 µm), offers significantly higher resolution, sensitivity, and speed compared to traditional HPLC. researchgate.net This allows for more efficient separation of complex alkaloid mixtures and better-resolved peaks for quantification.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to LC-MS analysis. lcms.cz After chromatographic separation and ionization, ions are passed through a gas-filled cell where they are separated based on their size and shape (their collisional cross-section, CCS). This technique can separate isomers that are not resolved by chromatography alone and provides an additional parameter for compound identification.

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. When coupled with HRMS, DART can provide a rapid chemical fingerprint of a plant sample, allowing for the quick screening of the presence of known alkaloids.

Computational Approaches: The integration of computational methods with experimental data is becoming increasingly powerful. As mentioned, quantum mechanical calculations of NMR chemical shifts and CD spectra can aid in structure verification and stereochemical assignment. researchgate.net Furthermore, generative models are being developed to aid in crystal structure determination from powder X-ray diffraction data, which could be beneficial when single crystals are difficult to obtain.

These advanced and emerging techniques, often used in combination, provide a powerful toolkit for chemists to isolate, identify, and fully characterize complex and challenging natural products like this compound and its relatives. researchgate.netlcms.cz

Theoretical and Computational Chemistry Applied to 12,20 Cycloormosanine Research

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 12,20-Cycloormosanine. DFT methods are used to solve the Schrödinger equation for the molecule, providing a detailed picture of its electron distribution and energy levels. This information is crucial for understanding its inherent stability, reactivity, and spectroscopic characteristics.

Detailed research findings from DFT studies on related alkaloid structures allow for a robust theoretical understanding of this compound. nih.gov Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecule's geometry and calculate key electronic descriptors. akj.az These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it indicates the chemical reactivity and kinetic stability of the molecule; a larger gap implies higher stability. For alkaloids, these frontier orbitals are often localized around the nitrogen atoms and any aromatic moieties, which are key sites for interactions. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the lone pairs of the nitrogen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack or hydrogen bonding, a crucial aspect of receptor binding. Quantum chemical calculations are also essential for interpreting experimental data, such as corroborating structures determined by NMR and aiding in the assignment of absolute configurations through the calculation of electronic circular dichroism (ECD) spectra. researchgate.net

Table 1: Representative DFT-Calculated Parameters for an Ormosanine-type Scaffold

| Parameter | Description | Typical Calculated Value | Implication for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 eV | Indicates electron-donating capability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~ 5.5 eV | Suggests high chemical stability and low reactivity. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | ~ 1.5 - 2.5 Debye | Moderate polarity, influencing solubility and membrane permeability. |

| Nitrogen Atomic Charge | Calculated charge (e.g., NBO) on nitrogen atoms | Negative | Confirms the nucleophilic character of the nitrogen centers. |

Molecular Dynamics Simulations for Conformational Landscapes and Protein Interactions

While the "cyclo" designation in this compound implies a relatively rigid structure compared to other ormosanine (B1212715) alkaloids, it still possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this flexibility and understand how the molecule behaves over time in a biological environment. nih.govbiorxiv.org

MD simulations model the movements of every atom in the molecule and its surroundings (typically water and ions) by solving Newton's equations of motion. chemrxiv.org This allows researchers to map the molecule's conformational energy landscape, identifying low-energy, stable conformations and the pathways for transitioning between them. mun.ca For a complex polycyclic system like this compound, understanding its preferred shapes in solution is key to predicting its biological activity, as only specific conformations may fit into a protein's binding site. nih.gov

Crucially, MD simulations are used to study the interactions between this compound and potential protein targets. frontiersin.orgmdpi.com By simulating the alkaloid in the presence of a protein, researchers can observe the binding process, identify the key amino acid residues involved in the interaction, and calculate the binding free energy, which quantifies the strength of the interaction. mdpi.com This provides a dynamic view that complements static methods like molecular docking. frontiersin.org For instance, molecular docking studies on related ormosianine alkaloids have suggested interactions with targets like acetylcholinesterase (AChE), and MD simulations could further validate and refine these binding poses, showing how water molecules and protein flexibility mediate the binding. researchgate.net These simulations can reveal allosteric effects, where binding at one site induces conformational changes elsewhere in the protein. nih.gov

Table 2: Typical Setup for an MD Simulation of a this compound-Protein Complex

| Parameter | Description | Typical Value/Setting |

| Force Field | Set of parameters describing the potential energy of the system | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the aqueous environment | Explicit (e.g., TIP3P water) |

| System Size | Total number of atoms in the simulation box | 50,000 - 150,000 atoms |

| Simulation Time | Duration of the simulation to capture relevant motions | 100 ns - 1 µs |

| Ensemble | Thermodynamic conditions (constant Temp. and Pressure) | NPT (Isothermal-isobaric) |

| Analysis | Key metrics extracted from the simulation trajectory | RMSD, RMSF, Hydrogen Bonds, Binding Free Energy (MM/PBSA) |

Cheminformatics and Data Mining in the Ormosanine Alkaloid Chemical Space

The ormosanine alkaloids represent a diverse family of structurally complex natural products. Cheminformatics and data mining provide the tools to navigate and understand this vast "chemical space". researchgate.net The chemical space of quinolizidine (B1214090) alkaloids, the broader class to which ormosanines belong, has been systematically analyzed, with hundreds of unique structures compiled and classified. nih.govnih.gov

By mapping these properties across the entire ormosanine chemical space, scientists can identify regions with favorable "drug-like" characteristics. nih.gov Furthermore, when combined with experimental bioactivity data, these methods can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A QSAR model for the ormosanine family could predict the biological activity of a new, untested analogue based solely on its structure, significantly streamlining the drug discovery process. This analysis helps to understand what structural modifications might enhance potency or selectivity for a particular biological target, guiding synthetic efforts toward the most promising regions of the ormosanine chemical space.

De Novo Design Strategies Based on the this compound Scaffold

The rigid, complex, and three-dimensionally defined structure of this compound makes it an excellent scaffold for de novo drug design. semanticscholar.org De novo design, meaning "from the beginning," uses computational algorithms to generate novel molecular structures with properties tailored to fit a specific biological target. mdpi.com

In this context, the this compound core is not just a single molecule but a foundational template. Computational strategies such as scaffold decoration or scaffold hopping can be employed. ethz.chfrontiersin.org In scaffold decoration, the rigid core of this compound is held fixed, and generative algorithms add different functional groups or side chains at various attachment points. chemrxiv.org This allows for the rapid creation of a virtual library containing thousands of novel derivatives, each with the potential for unique interactions with a target protein. These virtual libraries can then be screened in silico for properties like binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. frontiersin.org

Deep learning and artificial intelligence models are increasingly used for this purpose. nih.govarxiv.org A model can be trained on the known chemical space of alkaloids and the structural information of a target's binding site. It can then generate novel molecules built upon the this compound scaffold that are predicted to have high binding affinity and synthetic feasibility. This approach moves beyond simply finding analogues of existing compounds and enables the exploration of truly innovative chemical entities that retain the favorable structural features of the natural product scaffold. ethz.ch

Ecological and Chemo Taxonomic Context of Ormosanine Alkaloids

Distribution and Occurrence in Biological Systems

12,20-Cycloormosanine, often referred to in scientific literature as Panamine, is a naturally occurring compound primarily found within the plant kingdom, specifically in the family Leguminosae (Fabaceae). Its distribution is largely concentrated within the genus Ormosia, a group of woody legumes native to tropical regions of the Americas and Southeast Asia. cdnsciencepub.com

Research has identified Panamine and its isomers as major alkaloid constituents in the seeds of several Ormosia species. For instance, seeds of Ormosia panamensis and related species were found to contain a variety of alkaloids, with Panamine being one of the principal oxygen-free bases. researchgate.net Similarly, a study on Ormosia arborea seeds revealed the presence of eleven quinolizidine (B1214090) alkaloids, with ormosanine (B1212715) and panamine (or its isomers) being the most abundant. psu.edu The total concentration of these alkaloids in O. arborea seeds was measured at 3.54 mg/g dry weight. psu.edu

The occurrence of these alkaloids is not limited to the Americas. Investigations into several Asian Ormosia species have also confirmed their presence. Panamine, alongside ormosanine, was isolated from the stems of Ormosia emarginata from Hong Kong. cdnsciencepub.com Further studies on five other oriental Ormosia species, including O. sumatrana and O. semicastrata, also identified various ormosanine-type alkaloids, indicating a wide geographical distribution of this chemical class within the genus. cdnsciencepub.comcdnsciencepub.com

Beyond the Ormosia genus, alkaloids of the ormosanine group have been isolated from the Australian genus Hovea, which also belongs to the Leguminosae family. This suggests a broader, though still restricted, distribution within the legume family. The primary accumulation sites for these alkaloids within the plants are often the seeds and bark. researchgate.net

| Species | Plant Part | Alkaloids Identified | Reference |

|---|---|---|---|

| Ormosia panamensis | Seeds | Panamine, Ormosinine, Ormosanine | researchgate.net |

| Ormosia arborea | Seeds | Panamine (or isomer), Ormosanine, Angustifoline, Sparteine, Lupanine, and others | psu.edukib.ac.cn |

| Ormosia macrocalyx | Seeds | Panamine | si.edu |

| Ormosia emarginata | Stems | Panamine, Ormosanine | cdnsciencepub.com |

| Ormosia isthmensis | Not Specified | Panamine, Ormosanine, Acosmine, Aloperine, Lupanine, Sparteine, and others | kib.ac.cn |

| Hovea linearis | Not Specified | (±)-Piptanthine (an ormosanine isomer), (-)-16-epiormosanine |

Chemotaxonomic Significance within Producing Organisms

The distribution of this compound and its structural relatives is not random; it follows distinct taxonomic lines, making these alkaloids valuable markers in chemotaxonomy—the classification of organisms based on their chemical constituents. researchgate.net The presence of the pentacyclic C20 ormosanine skeleton is a defining characteristic of the genus Ormosia and is considered a significant chemotaxonomic trait. researchgate.netresearchgate.net

The tribe Sophoreae, to which Ormosia belongs, is considered a relatively primitive group within the Papilionoideae subfamily of legumes. researchgate.net The occurrence of complex quinolizidine alkaloids like Panamine within this tribe helps to delineate it from other groups and provides clues about evolutionary relationships. For example, the alkaloid profiles of Ormosia show connections to other genera within the Sophoreae and have been used to support the concept of an enlarged tribe Brongniartieae.

However, using alkaloid profiles for species-level classification within Ormosia is complex. researchgate.netresearchgate.net Studies have revealed a high degree of chemical diversity among different Ormosia species, and even between different individuals of the same species or different parts of the same tree. researchgate.netresearchgate.net One extensive survey of eleven Ormosia species identified 143 different alkaloids, with 65 of them occurring in only a single sample. researchgate.net Lupanine was the most frequently encountered, but no single alkaloid was present in all samples. researchgate.net This high variability indicates that while the general class of ormosanine-type alkaloids is taxonomically significant at the genus level, the specific alkaloid profile can be inconsistent and may not be a reliable character for distinguishing between individual species. researchgate.net

Despite this inconsistency, some specific findings have taxonomic implications. For instance, the alkaloid profile of O. panamensis seeds was found to be distinct from other Latin American Ormosia species, supporting the hypothesis that it is only distantly related to them. researchgate.net The discovery of the alkaloid acosmine in Ormosia isthmensis, previously only known from the genus Acosmium, also provides a chemical link suggesting a close taxonomic relationship between these two genera. researchgate.net Therefore, this compound and its co-occurring alkaloids serve as important, albeit complex, tools for understanding the phylogenetic relationships within the Leguminosae.

Future Research Trajectories and Methodological Innovations for 12,20 Cycloormosanine

Exploration of Undiscovered Biosynthetic Pathways

The biosynthesis of quinolizidine (B1214090) alkaloids (QAs), including 12,20-Cycloormosanine, is known to originate from L-lysine. mdpi.commdpi.com The initial steps, involving the decarboxylation of lysine (B10760008) to cadaverine (B124047) by lysine decarboxylase (LDC) and subsequent cyclization reactions, are partially understood. mdpi.commdpi.com However, the complete enzymatic cascade leading to the complex pentacyclic structure of this compound remains largely unelucidated. mdpi.commaxapress.com

Future research must focus on identifying the specific enzymes, such as oxidases, reductases, and cyclases, that catalyze the intricate bond formations in the later stages of the pathway. A significant challenge lies in the fact that QA biosynthesis is often tissue-specific, primarily occurring in the chloroplasts of leaves, with subsequent transport and accumulation in other plant parts like seeds and roots. acs.org

Key Research Questions:

What are the specific enzymes responsible for the formation of the distinctive C12-C20 bond in this compound?

How is the stereochemistry at the multiple chiral centers controlled during biosynthesis?

What are the regulatory mechanisms, including transcription factors, that govern the expression of biosynthetic genes in Ormosia species? mdpi.com

Integrative omics approaches, combining genomics, transcriptomics, and metabolomics of Ormosia species, will be pivotal in this exploration. nih.govnih.gov By correlating gene expression profiles with the accumulation of specific alkaloids, candidate genes for the missing steps in the pathway can be identified and subsequently characterized through in vitro enzymatic assays and in vivo functional genomics. maxapress.commdpi.com

Table 1: Known and Hypothesized Steps in Quinolizidine Alkaloid Biosynthesis

| Step | Precursor | Product | Key Enzyme(s) | Status |

|---|---|---|---|---|

| 1 | L-Lysine | Cadaverine | Lysine Decarboxylase (LDC) | Characterized mdpi.com |

| 2 | Cadaverine | Δ¹-piperideine | Copper Amine Oxidase (CuAO) | Characterized mdpi.com |

| 3 | Δ¹-piperideine | Tetracyclic QA precursors | 17-oxosparteine synthase, others | Partially Characterized acs.org |

Development of Novel Synthetic Methodologies for Complex Alkaloids

The total synthesis of Ormosia alkaloids, including racemic panamine (d,l-panamine), has been achieved, demonstrating the feasibility of constructing this complex pentacyclic skeleton. rsc.orgtsu.edu These syntheses, however, are often lengthy and complex, highlighting the need for more efficient and stereoselective methodologies.

High-Throughput Omics Integration for Biological Activity Profiling

The biological activities of this compound are not well-defined. High-throughput screening (HTS) methodologies, combined with omics technologies, offer a powerful approach to rapidly profile its potential pharmacological effects. mdpi.comnih.gov

By exposing various cell lines or model organisms to this compound, changes in the transcriptome, proteome, and metabolome can be monitored on a large scale. nih.govresearchgate.net This "omics-based" bioactivity profiling can provide unbiased insights into the molecular targets and pathways affected by the compound. For instance, transcriptomic analysis of treated cancer cell lines could reveal effects on cell cycle regulation or apoptosis pathways, suggesting potential anticancer activity. nih.gov

Furthermore, comparative metabolomics can be employed to understand how this compound influences cellular metabolism. univpm.itplos.org Integrated analysis of multi-omics data can help construct a comprehensive picture of the compound's mechanism of action, guiding further, more focused biological investigations. mdpi.commaxapress.com Recent advances in the genomics and transcriptomics of Ormosia species provide a valuable foundation for these studies. dntb.gov.uafrontiersin.orgoup.commdpi.com

Advanced In Vivo Preclinical Model Development

To translate any promising in vitro findings into potential therapeutic applications, the development and use of advanced in vivo preclinical models are essential. Given the structural similarity of this compound to other neuroactive alkaloids, initial in vivo studies could focus on its effects on the central nervous system. biorxiv.orgnih.gov

The zebrafish (Danio rerio) model offers a high-throughput platform for assessing the effects of compounds on behavior and development. biorxiv.orgrsc.org Its genetic tractability and the optical transparency of its larvae allow for detailed in vivo imaging and analysis. researchgate.net Rodent models, such as mice and rats, will be crucial for more complex behavioral and physiological studies, including assessments of learning, memory, and potential anxiolytic or antidepressant effects. researchgate.netrsc.org

For other potential activities, such as anti-inflammatory or antitumor effects, specific disease models in animals will be required. nih.govnih.gov These models are indispensable for evaluating the efficacy and pharmacokinetic properties of this compound in a whole-organism context.

Table 2: Potential In Vivo Models for Preclinical Evaluation

| Model Organism | Research Focus | Key Advantages |

|---|---|---|

| Zebrafish (Danio rerio) | Neuroactivity, developmental toxicity | High-throughput, transparent larvae biorxiv.orgrsc.org |

| Mouse (Mus musculus) | CNS effects, anti-inflammatory, antitumor | Well-characterized, genetic models available researchgate.netrsc.org |

Computational Predictive Modeling for Potential Research Applications

In silico approaches are becoming increasingly integral to natural product research, offering a means to predict biological activities and physicochemical properties, thereby guiding experimental work. academicjournals.orgmdpi.com For this compound, computational modeling can be applied in several key areas.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of structurally related Ormosia alkaloids, QSAR models can be developed to correlate specific structural features with biological activity. benthamscience.comdntb.gov.ua This can help in designing new derivatives of this compound with enhanced potency or selectivity.

Molecular Docking: If potential protein targets are identified through omics studies, molecular docking can be used to predict the binding mode and affinity of this compound to these targets. plos.orgresearchgate.net This provides a structural basis for understanding its mechanism of action and for optimizing its interactions.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. acs.orgnih.gov These predictions are valuable for early-stage assessment of its drug-likeness and potential liabilities, helping to prioritize compounds for further development. bonviewpress.com

The integration of these computational methods can significantly accelerate the research and development process for this compound, making it a more efficient and targeted endeavor. researchgate.netaast.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.